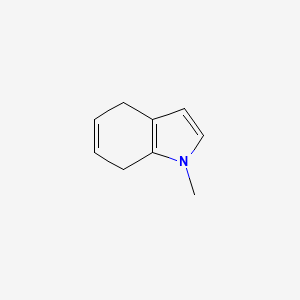

6-Imino-1,9-dimethyl-8-oxopurine

Vue d'ensemble

Description

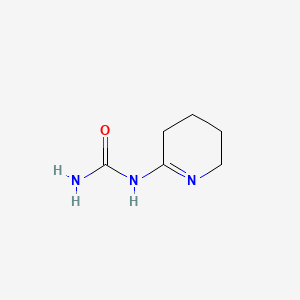

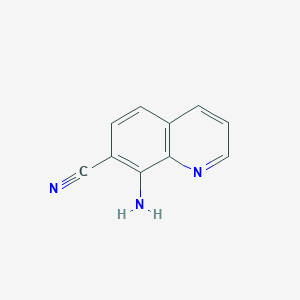

6-Imino-1,9-dimethyl-8-oxopurine is a marine natural product . It was isolated from the English Channel sponge Hymeniacidon sanguinea . The compound is a type of alkylpurine, which are grouped according to the size of the alkyl substituents and their location on the purine ring .

Synthesis Analysis

The first total synthesis of this compound has been achieved via two alternative routes starting from 8-bromo-9-methyladenine . The first route includes methylation of 8-bromo-9-methyladenine with MeI to give the 1-methylated product, conversion of the 1-methylated product into the free base, and treatment of the free base with NaOAc in boiling AcOH to produce this compound . The second route includes treatment of 8-bromo-9-methyladenine with boiling 1 N aqueous NaOH and methylation of the resulting 8-oxo derivative with MeI .Molecular Structure Analysis

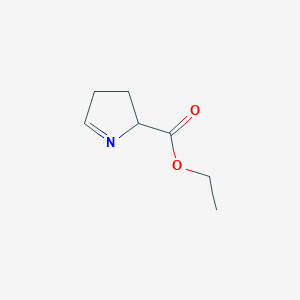

The molecular structure of this compound is characterized by a purine unit substituted with different alkyl chains at any nitrogen atom of the purine . The unusual methylimino group at C6 is also present in caissarone .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include methylation, bromination, and treatment with NaOAc in boiling AcOH .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Substituted 2-Oxopurines : A study by Iwamura et al. (1994) describes the synthesis of 8-substituted theobromines and 6-substituted 3,7-dimethyl-2-oxopurines through reactions involving 3,7-dimethyl-6-methylthio-2-oxopurine and 3,7-dimethyl-2-oxopurine. These compounds have potential applications in medicinal chemistry and drug design (Iwamura et al., 1994).

Catalysis by Methylamine Salts : Albert (1973) investigated the Dimroth rearrangement involving 6-imino-8-azapurines, demonstrating how methylamine salts can facilitate the formation of x-methyl-6-methylamino-8-azapurines. This research provides insights into novel catalytic processes in organic synthesis (Albert, 1973).

Molecular Structure and Spectroscopy

Molecular and Electronic Structure Studies : Shishkin and Antonov (1996) explored the molecular and electronic structures of dihydropyrimidines and their derivatives using quantum-chemical methods, contributing to the understanding of the conformational flexibility and electronic properties of these compounds (Shishkin & Antonov, 1996).

Vibrational Spectra Analysis : The study of the vibrational spectra of 1,5-dimethylcytosine by Brandán et al. (2008) provides a comprehensive understanding of the tautomeric forms and their stability, which is crucial for interpreting the spectroscopic data of similar compounds (Brandán et al., 2008).

Ionization Equilibria and Tautomerism : A study by Gogia, Jain, and Puranik (2009) on 6-oxopurines, including their tautomeric forms and ionization equilibria, contributes to the fundamental understanding of these compounds in solution, which is relevant for biological and chemical studies (Gogia, Jain, & Puranik, 2009).

Photoreactivity and Electrochemistry

Photorepair of Cyclobutane Pyrimidine Dimers : Nguyen and Burrows (2012) researched the photochemical reversion of cyclobutane pyrimidine dimers to parent pyrimidines mediated by 8-oxopurine nucleosides. This study adds to the understanding of photoreactivity in nucleic acid chemistry and potential applications in DNA repair mechanisms (Nguyen & Burrows, 2012).

Electroreduction of 2-Oxopurine : Czochralska, Fritsche, and Shugar (1977) investigated the electrochemical reduction of 2-oxopurine, revealing insights into its reduction pathways and the formation of electroreduction products like 1,6-dihydro-2-oxopurine. Such studies are important for understanding the electrochemistry of purine derivatives (Czochralska, Fritsche, & Shugar, 1977).

Tautomerism and Ionization

Tautomerism and Ionization of 6-Thioxopurin-8-Ones : Research by Rahat, Bergmann, and Tamir (1974) on 6-thioxopurin-8-ones provided valuable insights into their tautomeric forms and ionization behavior, which is relevant for understanding the chemical behavior of similar purine derivatives (Rahat, Bergmann, & Tamir, 1974).

Tautomerization by Platinum(II) Coordination : Lippert, Schöllhorn, and Thewalt (1992) explored the effect of Pt(II) coordination on the tautomerization of adenine nucleobases, a topic of interest in the context of understanding platinum-based antitumor agents' effects on DNA (Lippert, Schöllhorn, & Thewalt, 1992).

Propriétés

IUPAC Name |

6-imino-1,9-dimethyl-7H-purin-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-11-3-9-6-4(5(11)8)10-7(13)12(6)2/h3,8H,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXRLMZGVHMKHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=N)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98601-03-7 | |

| Record name | 6-Imino-1,9-dimethyl-8-oxopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098601037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole](/img/structure/B3362414.png)